3,3-dimethyl-11-(4-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-(4-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C26H29N3O4.
Preparation Methods
The synthesis of 3,3-dimethyl-11-(4-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Scientific Research Applications
3,3-dimethyl-11-(4-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biochemical pathways. The dibenzo[b,e][1,4]diazepin core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one These compounds share the dibenzo[b,e][1,4]diazepin core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of the nitrophenyl and pentanoyl groups in 3,3-dimethyl-11-(4-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
9,9-dimethyl-6-(4-nitrophenyl)-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H29N3O4/c1-4-5-10-23(31)28-21-9-7-6-8-19(21)27-20-15-26(2,3)16-22(30)24(20)25(28)17-11-13-18(14-12-17)29(32)33/h6-9,11-14,25,27H,4-5,10,15-16H2,1-3H3 |
InChI Key |
CNNWALFBTGPNRD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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